molecular formula C20H13F6N3O4S B12407035 (Rac)-Monepantel sulfone-d5

(Rac)-Monepantel sulfone-d5

Cat. No.: B12407035
M. Wt: 510.4 g/mol
InChI Key: JTMLMJOBCBXFES-JIZANVDTSA-N
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Description

(Rac)-Monepantel sulfone-d5 is a deuterium-labeled derivative of Monepantel sulfone. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Monepantel sulfone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Monepantel sulfone-d5 typically involves the deuteration of Monepantel sulfone. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Monepantel sulfone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Rac)-Monepantel sulfone-d5 is widely used in scientific research, including:

    Chemistry: Studying the reaction mechanisms and kinetics of Monepantel sulfone.

    Biology: Investigating the metabolic pathways and biological effects of Monepantel sulfone.

    Medicine: Developing deuterium-labeled drugs for improved pharmacokinetic profiles.

    Industry: Quality control and traceability in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Rac)-Monepantel sulfone-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in biological systems. The sulfone group is known to interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Monepantel sulfone: The non-deuterated version of (Rac)-Monepantel sulfone-d5.

    Modafinil acid sulfone-d5: Another deuterium-labeled sulfone compound used in pharmacokinetic studies.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions.

Properties

Molecular Formula

C20H13F6N3O4S

Molecular Weight

510.4 g/mol

IUPAC Name

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfonyl)benzamide

InChI

InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2

InChI Key

JTMLMJOBCBXFES-JIZANVDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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